Chemical properties of [(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene
Chemical properties of [(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene
An In-Depth Technical Guide to the Chemical Properties of [(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the predicted chemical properties, synthesis, and potential applications of [(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene. As a molecule incorporating a strained cyclopropane ring, a reactive chloroalkane, and a versatile thioether linkage, this compound presents a unique landscape for chemical exploration. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering insights into its structural characteristics, reactivity profile, and prospective utility as a chemical intermediate. While direct experimental data for this specific molecule is not extensively available in the public domain, this guide synthesizes information from analogous structures and fundamental chemical principles to provide a robust predictive overview.
Introduction and Molecular Overview
[(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene is a substituted aryl thioether featuring a highly functionalized cyclopropyl group. The presence of a strained three-membered ring, substituted with two methyl groups and a chlorine atom, imparts significant potential for unique chemical reactivity. The thioether linkage to a benzene ring further influences the electronic properties and reactivity of the molecule. The stereochemistry of the 2,3-dimethylcyclopropyl group (cis/trans isomers) will also play a critical role in its conformational behavior and interaction with other molecules.
This guide will explore the following key aspects:
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A plausible synthetic pathway for the preparation of [(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene.
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A detailed analysis of its predicted chemical properties, focusing on the reactivity of the cyclopropyl, chloro, and thioether functional groups.
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Standard protocols for the characterization and quality control of the synthesized compound.
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Potential research applications based on its structural and reactive features.
Proposed Synthesis
A logical synthetic approach to [(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene involves a two-step process: first, the synthesis of a suitable 1,1-dichloro-2,3-dimethylcyclopropane precursor, followed by a nucleophilic substitution reaction with thiophenol.
Step 1: Synthesis of 1,1-dichloro-2,3-dimethylcyclopropane
The synthesis of the dichlorocyclopropane precursor can be achieved via the addition of dichlorocarbene to 2-butene. The stereochemistry of the starting 2-butene (cis or trans) will determine the relative stereochemistry of the methyl groups in the resulting cyclopropane.
Experimental Protocol:
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Carbene Generation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve sodium trichloroacetate in a suitable solvent such as dimethoxyethane.
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Cyclopropanation: To this solution, add a stoichiometric amount of either cis- or trans-2-butene. Heat the reaction mixture to facilitate the thermal decomposition of sodium trichloroacetate to generate dichlorocarbene in situ.
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Work-up: After the reaction is complete (monitored by GC-MS), cool the mixture and filter to remove sodium chloride. The solvent is then removed under reduced pressure.
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Purification: The crude product is purified by fractional distillation to yield 1,1-dichloro-2,3-dimethylcyclopropane.
Step 2: Synthesis of [(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene
The final product can be synthesized via a nucleophilic substitution reaction where one of the chlorine atoms on the cyclopropane ring is displaced by the thiophenolate anion.
Experimental Protocol:
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Thiophenolate Formation: In a separate flask, dissolve thiophenol in a suitable solvent like ethanol. Add an equimolar amount of a base, such as sodium hydroxide, to deprotonate the thiol and form the sodium thiophenolate.[1][2]
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Nucleophilic Substitution: Add the solution of sodium thiophenolate dropwise to a solution of 1,1-dichloro-2,3-dimethylcyclopropane in a polar aprotic solvent like DMF. The reaction mixture is stirred at a slightly elevated temperature to facilitate the substitution.[3]
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Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent such as diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
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Purification: The crude product is purified by column chromatography on silica gel to yield [(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene.
Proposed Synthetic Workflow:
Caption: Key reactive sites of [(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene.
Potential Research Applications
While a novel compound, the structural features of [(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene suggest several potential areas of research:
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Medicinal Chemistry: The cyclopropyl moiety is present in numerous bioactive molecules. [4][5]The unique combination of a strained ring and a reactive handle could make this compound a valuable scaffold for the synthesis of new therapeutic agents. The thioether's sensitivity to oxidation could also be explored for developing ROS-responsive prodrugs. [6]* Synthetic Intermediate: The multiple reactive sites allow for a variety of chemical transformations, making it a potentially useful building block in complex organic synthesis. [4][5]* Materials Science: Aryl thioethers are of interest in the development of novel polymers and functional materials. The cyclopropyl group could be used to introduce specific conformational constraints or to act as a cross-linking site.
Summary of Predicted Data
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₃ClS |
| Molecular Weight | 212.74 g/mol |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid |
| Solubility | Expected to be soluble in common organic solvents and insoluble in water |
Conclusion
[(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene represents an intriguing, albeit underexplored, chemical entity. Its synthesis is feasible through established organic chemistry reactions. The convergence of a reactive thioether, a strained and functionalized cyclopropane ring, and an aromatic system provides a rich platform for chemical manipulation. This guide provides a predictive framework for its properties and reactivity, which can serve as a foundation for future experimental investigation and application in diverse fields of chemical science.
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